molecular formula C17H21NO3 B2567598 (2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320856-07-1

(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2567598
CAS RN: 2320856-07-1
M. Wt: 287.359
InChI Key: FMKPDLNZHASZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.359. The purity is usually 95%.
BenchChem offers high-quality (2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone: derivatives have been synthesized and evaluated for their antibacterial activity. Specifically, eighteen novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were developed based on the dithiolopyrrolone scaffold. These compounds inhibit bacterial RNA polymerase (RNAP) and display potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrated antibacterial efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .

Potential Bioactive Compounds

Another derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone , was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. Although its yield was moderate, this compound represents a potential bioactive agent .

Retro-Michael Reaction

The methodology used for the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involved a retro-Michael reaction. While the yield was not exceptionally high, this compound’s unique preparation warrants further investigation .

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, it’s worth noting that similar compounds have been developed to inhibit the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway, which is an important characteristic of autoimmune diseases . JAK1 and tyrosine kinase 2 (TYK2) mediate signal transduction events downstream of multiple cytokine receptors that regulate targeted gene transcription .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-8-12-4-5-13(9-11)18(12)17(19)15-7-6-14(20-2)10-16(15)21-3/h6-7,10,12-13H,1,4-5,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKPDLNZHASZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2C3CCC2CC(=C)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.